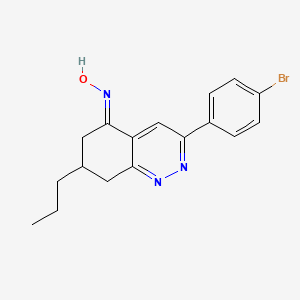

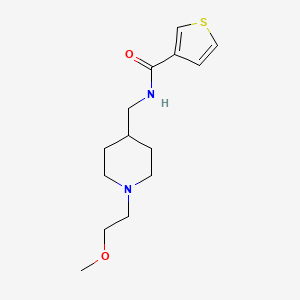

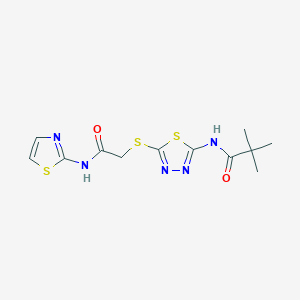

3-(4-Bromophenyl)-5-(hydroxyimino)-7-propyl-6,7,8-trihydrocinnoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

While the exact synthesis process for this compound is not available, similar compounds are often synthesized through various organic reactions. For example, pinacol boronic esters, which are valuable building blocks in organic synthesis, can be protodeboronated using a radical approach .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Similar compounds have been studied for their reactivity in various conditions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as solubility, melting point, and reactivity could vary widely .Applications De Recherche Scientifique

Catalytic Applications and Reactions

- Palladium-Catalyzed Reactions: Ames and Bull (1982) discussed reactions of 3-halogenocinnolines catalyzed by palladium compounds, highlighting the utility of halogenocinnolines in synthesizing complex molecular structures, which could be relevant for the synthesis and functionalization of compounds like 3-(4-Bromophenyl)-5-(hydroxyimino)-7-propyl-6,7,8-trihydrocinnoline (Ames & Bull, 1982).

Fluorescence and Binding Studies

- Fluorescence Binding with Proteins: Meng et al. (2012) synthesized novel p-hydroxycinnamic acid amides and investigated their interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. This research indicates the potential for bromophenyl and hydroxyimino functional groups to participate in bioactive interactions, suggesting an avenue for investigating the compound's interaction with biological molecules (Meng et al., 2012).

Antiviral and Antitumor Activities

- Antiviral and Antitumor Properties: Hocková et al. (2003) explored the synthesis of 2,4-diaminopyrimidine derivatives with potential antiviral activity. Although the compound is not directly related, the research emphasizes the interest in and potential of nitrogen-containing heterocycles (like cinnolines) for developing therapeutics (Hocková et al., 2003).

Antioxidant Properties

- Bromophenol Antioxidants: Research by Li et al. (2007) on bromophenols from the marine red alga Polysiphonia urceolata showed significant DPPH radical-scavenging activity, suggesting that bromophenyl groups could confer antioxidant properties. This finding could imply potential antioxidant applications for bromophenyl-containing compounds (Li et al., 2007).

Synthesis and Chemical Properties

- Synthetic Methods: Zhao et al. (2012) designed and synthesized 1,2,3-triazole derivatives with antimicrobial activities, demonstrating the versatility of incorporating bromophenyl units into complex molecules for biological applications (Zhao et al., 2012).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(NE)-N-[3-(4-bromophenyl)-7-propyl-7,8-dihydro-6H-cinnolin-5-ylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O/c1-2-3-11-8-16-14(17(9-11)21-22)10-15(19-20-16)12-4-6-13(18)7-5-12/h4-7,10-11,22H,2-3,8-9H2,1H3/b21-17+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLPLAFLTSSMRAN-HEHNFIMWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1CC2=NN=C(C=C2C(=NO)C1)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC1CC2=NN=C(C=C2/C(=N/O)/C1)C3=CC=C(C=C3)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(2-methoxyphenyl)propanamide](/img/structure/B2999158.png)

![N-(3,5-dimethylphenyl)-2-({5-[(4-methoxyphenyl)methyl]-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl}sulfanyl)acetamide](/img/structure/B2999159.png)

![N-(5-acetyl-4-phenyl-1,3-thiazol-2-yl)-4-[butyl(methyl)sulfamoyl]benzamide](/img/structure/B2999166.png)

![3-Bromo-N-[cyano(cyclohexyl)methyl]-4-fluorobenzamide](/img/structure/B2999168.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-(4-methylphenylsulfonamido)benzamide](/img/structure/B2999173.png)

![5-(2-fluorobenzyl)-3-(4-fluorophenyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2999177.png)